molecular formula C15H13ClN2O3 B13168696 4-Chloro-3-({[(3-methylphenyl)amino]carbonyl}amino)benzoic acid

4-Chloro-3-({[(3-methylphenyl)amino]carbonyl}amino)benzoic acid

Cat. No.: B13168696
M. Wt: 304.73 g/mol
InChI Key: AMQLEVOLXUVLOG-UHFFFAOYSA-N
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Description

4-Chloro-3-({[(3-methylphenyl)amino]carbonyl}amino)benzoic acid is an organic compound with the molecular formula C15H13ClN2O3 It is a derivative of benzoic acid, characterized by the presence of a chloro group, a methylphenyl group, and an amino carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-({[(3-methylphenyl)amino]carbonyl}amino)benzoic acid typically involves the reaction of 4-chlorobenzoic acid with 3-methylphenyl isocyanate. The reaction is carried out in a nonchlorinated organic solvent that is inert towards isocyanates, such as toluene or dichloromethane. The reaction temperature is maintained between 20°C to 60°C to ensure optimal yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure consistency and quality. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-({[(3-methylphenyl)amino]carbonyl}amino)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Formation of various substituted benzoic acid derivatives.

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Hydrolysis: Formation of 4-chlorobenzoic acid and 3-methylphenylamine.

Scientific Research Applications

4-Chloro-3-({[(3-methylphenyl)amino]carbonyl}amino)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-({[(3-methylphenyl)amino]carbonyl}amino)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-({[(3-methylphenyl)amino]carbonyl}amino)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H13ClN2O3

Molecular Weight

304.73 g/mol

IUPAC Name

4-chloro-3-[(3-methylphenyl)carbamoylamino]benzoic acid

InChI

InChI=1S/C15H13ClN2O3/c1-9-3-2-4-11(7-9)17-15(21)18-13-8-10(14(19)20)5-6-12(13)16/h2-8H,1H3,(H,19,20)(H2,17,18,21)

InChI Key

AMQLEVOLXUVLOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=C(C=CC(=C2)C(=O)O)Cl

Origin of Product

United States

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